2-[(3-{[(5Z)-3-(4-CHLOROPHENYL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE
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Overview
Description
2-[(3-{[(5Z)-3-(4-CHLOROPHENYL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, an indole moiety, and a benzonitrile group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{[(5Z)-3-(4-CHLOROPHENYL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, indole derivatives, and cyanobenzene .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-{[(5Z)-3-(4-CHLOROPHENYL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(3-{[(5Z)-3-(4-CHLOROPHENYL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(3-{[(5Z)-3-(4-CHLOROPHENYL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2-imino-4-oxo-1,3-thiazolidine: Shares the thiazolidine ring and chlorophenyl group.
1H-indole-3-carboxaldehyde: Contains the indole moiety.
Benzonitrile: Contains the benzonitrile group .
Uniqueness
What sets 2-[(3-{[(5Z)-3-(4-CHLOROPHENYL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H17ClN4OS |
---|---|
Molecular Weight |
469 g/mol |
IUPAC Name |
2-[[3-[(Z)-[3-(4-chlorophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C26H17ClN4OS/c27-20-9-11-21(12-10-20)31-25(32)24(33-26(31)29)13-19-16-30(23-8-4-3-7-22(19)23)15-18-6-2-1-5-17(18)14-28/h1-13,16,29H,15H2/b24-13-,29-26? |
InChI Key |
DYJYTJDEIVGFPW-MZSOANMOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=N)S4)C5=CC=C(C=C5)Cl)C#N |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=N)S4)C5=CC=C(C=C5)Cl)C#N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=N)S4)C5=CC=C(C=C5)Cl)C#N |
Origin of Product |
United States |
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